(2-Phenylpropyl)(propan-2-yl)amine hydrochloride chemical properties
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride
Introduction
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a secondary amine belonging to the broader class of phenylalkylamines. Its core structure, 2-phenylpropylamine, is a positional isomer of amphetamine, a compound with well-documented central nervous system (CNS) stimulant properties.[1][2] This structural similarity suggests that (2-Phenylpropyl)(propan-2-yl)amine and its salts may exhibit interesting pharmacological activities, making them subjects of interest for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical properties of its hydrochloride salt, offering insights into its structure, synthesis, analytical characterization, and inferred biological activity based on its structural analogues.
Chemical Identity and Nomenclature
A clear understanding of a compound's identity is fundamental to any scientific investigation. This section details the nomenclature and structural representation of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride.
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IUPAC Name: N-isopropyl-2-phenylpropan-1-amine hydrochloride
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Common Name: (2-Phenylpropyl)(propan-2-yl)amine hydrochloride
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CAS Number: 125453-50-1 (for the free base)[3]
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Molecular Formula: C₁₂H₂₀ClN
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Molecular Weight: 213.75 g/mol
The structure consists of a 2-phenylpropyl backbone with a propan-2-yl (isopropyl) group attached to the nitrogen atom. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.
Caption: Structure of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for different applications. The data for the free base is presented below, with properties for the hydrochloride salt inferred.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₁₂H₁₉N | C₁₂H₂₀ClN | [3] |
| Molecular Weight | 177.29 g/mol | 213.75 g/mol | [3] |
| Appearance | Likely a colorless oil | Likely a white crystalline solid | Inferred |
| Solubility | Soluble in organic solvents | Soluble in water and alcohols | Inferred |
| Purity | ≥95.0% (commercially available) | Dependent on synthesis and purification | [3] |
| InChI Key | ZZRSCWSJSHLFSI-UHFFFAOYSA-N | Inferred | [3] |
The hydrochloride salt form is generally preferred in research and pharmaceutical development due to its increased water solubility and stability as a crystalline solid, which simplifies handling, formulation, and purification.
Synthesis and Manufacturing
While specific synthesis routes for (2-Phenylpropyl)(propan-2-yl)amine hydrochloride are not extensively published, plausible methods can be derived from established organic chemistry principles for similar molecules.[4] A highly probable and efficient method is the reductive amination of 1-phenyl-2-propanone (P2P).
Proposed Synthetic Pathway: Reductive Amination
This two-step process involves the formation of an imine intermediate followed by its reduction to the target secondary amine.
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Imine Formation: 1-Phenyl-2-propanone is reacted with isopropylamine (propan-2-yl)amine. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the N-isopropyl-1-phenylpropan-2-imine intermediate.
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Reduction: The resulting imine is then reduced to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the (2-Phenylpropyl)(propan-2-yl)amine hydrochloride salt.
Caption: Proposed synthetic workflow via reductive amination.
An alternative route involves the nucleophilic substitution of a suitable precursor, such as 2-phenylpropyl tosylate, with isopropylamine.[4] This SN2 reaction would also yield the target amine. The choice of synthetic route depends on factors such as starting material availability, desired yield, and scalability.
Analytical Methodologies
Accurate identification and quantification are critical for research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the phenyl, propyl, and isopropyl groups. The integration of proton signals would confirm the ratio of protons in different parts of the molecule.
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Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique would confirm the molecular weight of the free base (m/z 177.29) and provide a characteristic fragmentation pattern for structural elucidation.
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Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for N-H stretching (in the salt form, this would be a broad peak around 2400-3000 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and aromatic C=C bending.
Chromatographic Separation
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the compound from impurities and confirming its identity. Dynamic headspace GC-MS has been used for analyzing trace impurities in related compounds.[5]
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, particularly for monitoring reaction progress and assessing the purity of the final product.
Quantitative Analysis
For quantification in pharmaceutical formulations or biological matrices, methods like UV-Vis spectrophotometry could be developed, similar to those used for phenylpropanolamine HCl.[6][7] This would involve creating a calibration curve from standards of known concentration and measuring the absorbance of the unknown sample.
Caption: General workflow for chemical analysis and characterization.
Inferred Pharmacology and Toxicology
Mechanism of Action
The core structure, 2-phenylpropylamine, is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine systems, including dopamine, norepinephrine, and serotonin. Activation of TAAR1 generally leads to a decrease in the firing rate of monoaminergic neurons and can influence the activity of monoamine transporters.
Given that (2-Phenylpropyl)(propan-2-yl)amine is an N-isopropyl derivative of 2-phenylpropylamine, it is highly probable that it also acts as a TAAR1 agonist. Furthermore, like many phenylalkylamines, it may also act as a monoamine reuptake inhibitor or releasing agent, potentially increasing the synaptic concentrations of dopamine and norepinephrine.[8]
Potential Effects
Based on its inferred mechanism, the compound could exhibit CNS stimulant effects, such as increased alertness, energy, and euphoria. Its potential as a catecholaminergic activity enhancer (CAE) could be a subject of research for conditions like depression or ADHD.[8]
Toxicology
The toxicological profile is unknown. However, compounds that significantly increase catecholamine levels can pose risks of cardiovascular side effects (e.g., hypertension, tachycardia) and neurotoxicity at high doses. The GHS classification for the parent amine, 2-phenylpropylamine, indicates it can cause severe skin burns and eye damage.[2] Similar precautions should be taken when handling the N-isopropyl derivative and its hydrochloride salt.
Safety and Handling
Given the hazardous nature of the related primary amine, appropriate safety measures are essential.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly sealed.
Conclusion
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a research chemical with a structural framework that suggests potential as a modulator of monoaminergic systems, likely through interaction with TAAR1. While empirical data on this specific compound is scarce, this guide has outlined its fundamental chemical properties, plausible synthetic routes, and analytical methodologies based on established chemical principles and data from closely related analogues. Further research is necessary to fully characterize its physicochemical properties, validate its synthesis, and definitively determine its pharmacological and toxicological profile.
References
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-phenyl-propylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from [Link]
- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2014). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Tropical Journal of Pharmaceutical Research, 13(1), 123-129.
- Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (CN105085278A).
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Wikipedia. (n.d.). Phenylpropylaminopentane. Retrieved from [Link]
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International Journal of Pharmaceutical Science Invention. (2025, July 15). Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy. Retrieved from [Link]
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ResearchGate. (2016, April 27). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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